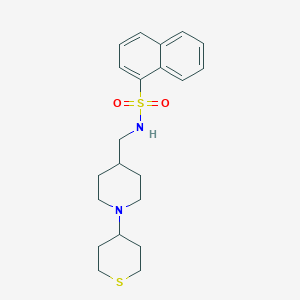

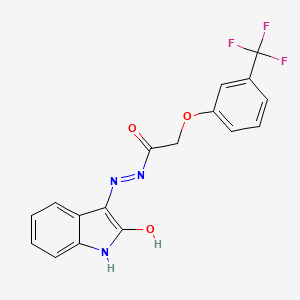

![molecular formula C6H9FO B2922739 (3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane CAS No. 2287236-59-1](/img/structure/B2922739.png)

(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane” belongs to a class of organic compounds known as spiro compounds. Spiro compounds are characterized by their unique structure, where two or more rings are connected by a single atom .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as bicyclo [2.2.1]heptane-1-carboxylates have been synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Molecular Structure Analysis

The molecular structure of “this compound” likely involves a spiro configuration, which is a type of chemical compound, named from the Latin ‘spiro’ meaning ‘to breathe’, where two or more rings are connected by one atom .Scientific Research Applications

Antibacterial Activity

Novel quinolines incorporating the spiroheptane motif have shown potent antibacterial activity against a range of respiratory pathogens, including gram-positive, gram-negative, and atypical strains, as well as multidrug-resistant and quinolone-resistant bacteria. These compounds have been evaluated for the treatment of respiratory tract infections, with promising in vitro and in vivo activity, highlighting their potential as therapeutic agents in combating bacterial infections (Odagiri et al., 2013).

Pharmacokinetics and Tolerance

The pharmacokinetics and tolerance of fluoroquinolones with the azaspiro[2.4]heptane structure have been studied in healthy volunteers, demonstrating good tolerance and favorable pharmacokinetic profiles. This research indicates the potential for these compounds in clinical settings, offering insights into their absorption, distribution, metabolism, and excretion (Nakashima et al., 1995).

Stereochemical Structure-Activity Relationships

The synthesis and evaluation of chiral quinolones featuring the azaspiro[2.4]heptane motif have revealed important stereochemical structure-activity relationships, with specific stereoisomers showing enhanced antibacterial potency. This work contributes to the understanding of how molecular configuration affects biological activity, guiding the design of more effective antibacterial agents (Kimura et al., 1994).

Chemical Synthesis and Material Science

Research into the regioselective cycloaddition and palladium-catalyzed synthesis of oxaspiroheptanes has expanded the toolbox for creating spirocyclic compounds, which are valuable in material science and drug discovery for their unique structural features and properties. These studies have led to new methods for synthesizing complex spirocyclic architectures, offering potential applications in the development of novel materials and pharmaceuticals (Molchanov & Tran, 2013; Shintani, Ito, & Hayashi, 2012).

Properties

IUPAC Name |

(3R,4R)-4-fluoro-1-oxaspiro[2.4]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO/c7-5-2-1-3-6(5)4-8-6/h5H,1-4H2/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVBVTIEAXOYNE-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1)CO2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@]2(C1)CO2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2922656.png)

![N-[1-(2-Nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2922658.png)

![N-(3-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2922661.png)

![3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2922665.png)

![Methyl 3-(1-(2-amino(1,2,4)triazolo[1,5-a]pyrimidin-7-yl)ethoxy)-2-thiophenecarboxylate](/img/structure/B2922667.png)

![3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2922673.png)

![N-[4-(Aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B2922678.png)